

Unveiling the Physicochemical Landscape of Potassium Guaiacolsulfonate Hemihydrate: A Technical Guide

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Compound of Interest

Compound Name: *Potassium guaiacolsulfonate hemihydrate*

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This technical guide provides an in-depth overview of the core physicochemical properties of **potassium guaiacolsulfonate hemihydrate**, a widely utilized expectorant in pharmaceutical formulations. This document collates critical data, outlines detailed analytical methodologies, and presents a logical workflow for its characterization to support research and development activities.

Core Molecular Attributes

Potassium guaiacolsulfonate hemihydrate is the potassium salt of guaiacolsulfonic acid.

There is some variability in the reported molecular formula and weight in scientific literature and commercial sources, likely stemming from representations of the monomeric or dimeric form. The most commonly accepted molecular formula for the hemihydrate is $C_7H_7KO_5S \cdot 0.5H_2O$.

Quantitative Physicochemical Data

A summary of the key quantitative properties of **potassium guaiacolsulfonate hemihydrate** is presented in the table below. These parameters are fundamental for formulation development, quality control, and analytical method development.

Property	Value	Reference
Molecular Formula	<chem>C7H7KO5S·0.5H2O</chem>	[1]
Molecular Weight	242.29 g/mol	[1] [2]
Alternate Molecular Formula	<chem>C14H16K2O11S2</chem>	[3] [4]
Alternate Molecular Weight	502.6 g/mol	[3] [4] [5]
Appearance	White to off-white crystalline powder	[2] [6]
Solubility	Soluble in water. Soluble in ethanol and glycerol.	[2]
Water Content (Karl Fischer)	3.0% - 6.0%	[7]
Purity (anhydrous basis)	≥ 98.0% and ≤ 102.0%	[7]
Storage Temperature	2-8°C	[2] [8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of **potassium guaiacolsulfonate hemihydrate**. The following sections provide protocols for key analytical procedures.

Identification by Infrared (IR) Spectroscopy

Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

Methodology (based on USP general chapter <197M>):

- **Sample Preparation:** Dry the sample at 105°C for 18 hours. Prepare a dispersion of the dried sample in mineral oil.
- **Instrumentation:** Utilize a suitable infrared spectrophotometer.
- **Analysis:** Record the infrared spectrum from 4000 cm^{-1} to 400 cm^{-1} .

- Acceptance Criteria: The absorption spectrum of the sample preparation, particularly between 7 μm and 13 μm (approximately 1428 cm^{-1} to 769 cm^{-1}), should exhibit maxima at the same wavelengths as that of a similarly prepared USP Potassium Guaiacolsulfonate Reference Standard.[7]

Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of potassium guaiacolsulfonate in a sample. A validated HPLC method for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate in a pediatric oral powder is described below.[9]

Instrumentation and Conditions:

- Column: C8 analytical column
- Column Temperature: 25°C
- Mobile Phase: A gradient mixture of methanol and 0.02 M tetrabutylammonium sulfate solution.
- Gradient Program:
 - 0-7 min: 20% Methanol (v/v)
 - 7-12.5 min: Linear gradient from 20% to 50% Methanol (v/v)
 - 12.5-15 min: 20% Methanol (v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm
- Injection Volume: 20 μL

Methodology:

- Standard Solution Preparation: Prepare a standard solution of USP Potassium Guaiacolsulfonate RS with a known concentration in the mobile phase.
- Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration to the standard solution.
- Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
- Calculation: Calculate the percentage of potassium guaiacolsulfonate in the sample using the peak areas obtained from the chromatograms of the sample and standard solutions. The method was validated for specificity, linearity, precision, accuracy, and robustness.[9]

Determination of Water Content

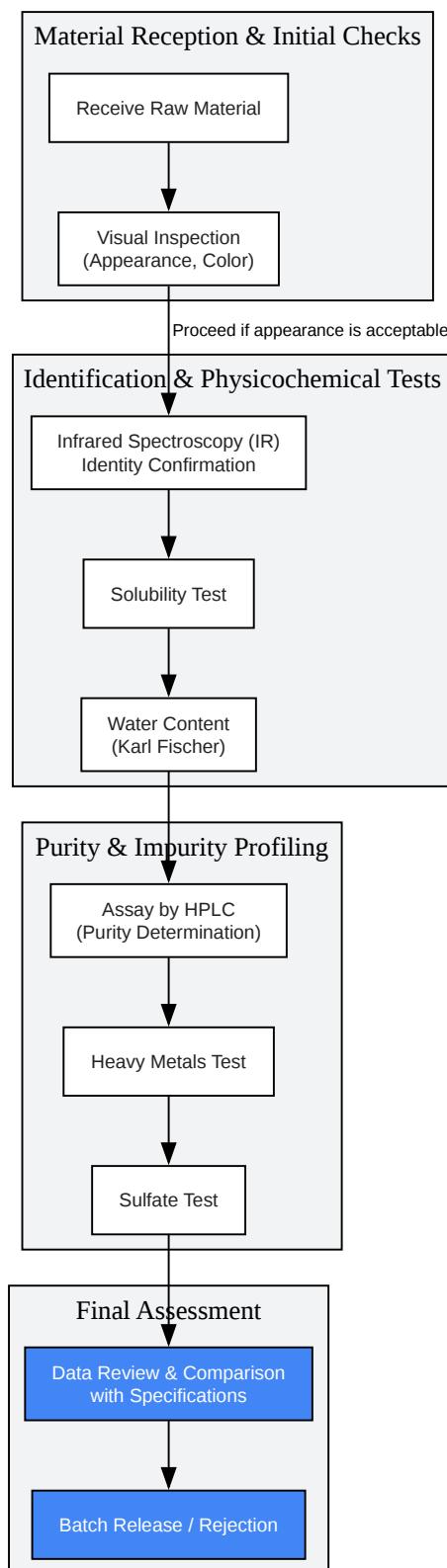
Objective: To quantify the amount of water in the sample, which is critical for a hemihydrate substance.

Methodology (based on USP general chapter <921> Method I):

- Instrumentation: Utilize a Karl Fischer titrator.
- Analysis: Perform the titration on a suitable amount of the sample according to the instrument's operating instructions.
- Acceptance Criteria: The water content should be between 3.0% and 6.0%. [7]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of **potassium guaiacolsulfonate hemihydrate**, from initial receipt to final quality assessment.

[Click to download full resolution via product page](#)**Figure 1. Quality Control Workflow for Potassium Guaiacolsulfonate Hemihydrate.**

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